N,N-Dibenzyl-2-(pyridin-2-yloxy)ethan-1-amine
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Overview
Description
N,N-Dibenzyl-2-(pyridin-2-yloxy)ethan-1-amine is an organic compound that features a pyridine ring attached to an ethanamine backbone, with two benzyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-2-(pyridin-2-yloxy)ethan-1-amine typically involves the reaction of 2-chloropyridine with N,N-dibenzylethanolamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the carbon atom of the chloropyridine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-2-(pyridin-2-yloxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the pyridine ring or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce reduced pyridine derivatives. Substitution reactions can result in various substituted pyridine compounds.
Scientific Research Applications
N,N-Dibenzyl-2-(pyridin-2-yloxy)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine-containing compounds with biological targets.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-2-(pyridin-2-yloxy)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions or hydrogen bonding with target molecules, while the benzyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-(pyridin-2-yloxy)ethan-1-amine: Similar structure but with methyl groups instead of benzyl groups.
N,N-Dibenzyl-2-(pyridin-2-yl)ethan-1-amine: Lacks the oxygen atom in the ethanamine backbone.
N,N-Dibenzyl-2-(quinolin-2-yloxy)ethan-1-amine: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
N,N-Dibenzyl-2-(pyridin-2-yloxy)ethan-1-amine is unique due to the presence of both benzyl groups and the pyridin-2-yloxy moiety, which can confer distinct chemical and biological properties. The combination of these functional groups can result in unique reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
6274-72-2 |
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Molecular Formula |
C21H22N2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C21H22N2O/c1-3-9-19(10-4-1)17-23(18-20-11-5-2-6-12-20)15-16-24-21-13-7-8-14-22-21/h1-14H,15-18H2 |
InChI Key |
BQZDSMXFQIGYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOC2=CC=CC=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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